1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered aromatic heterocycles containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzimidazole core substituted with a m-tolylsulfonyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Scientific Research Applications
1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- 1-(p-Tolylsulfonyl)-1H-benzo[d]imidazole
- 1-(o-Tolylsulfonyl)-1H-benzo[d]imidazole
- 1-(m-Tolylsulfonyl)-1H-imidazole
Uniqueness: 1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to other tolylsulfonyl-substituted imidazoles, it exhibits different binding affinities and biological activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C14H12N2O2S |
---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
1-(3-methylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C14H12N2O2S/c1-11-5-4-6-12(9-11)19(17,18)16-10-15-13-7-2-3-8-14(13)16/h2-10H,1H3 |
InChI Key |
FVLROZWNSOUHED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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